The compound 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is a complex heterocyclic molecule characterized by its unique structural features, which include multiple fused ring systems and diverse functional groups. This compound is part of a broader class of biologically active molecules that exhibit potential therapeutic effects in medicinal chemistry. The presence of a sulfonyl group and a fluorophenyl moiety enhances its pharmacological profile, making it a candidate for further research in drug development.
The molecular formula for this compound is , and it has a molecular weight of approximately 474.51 g/mol. The compound is classified within the group of pyridines and pyrimidines, known for their roles in various biological activities, including anti-inflammatory and anti-cancer properties. Its structural complexity suggests potential interactions with biological targets, which may lead to therapeutic applications.
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one typically involves multi-step organic reactions. Common synthetic strategies include:
Recent advancements have focused on optimizing these methods to improve yields and reduce reaction times through greener chemistry approaches, which emphasize sustainability in chemical synthesis.
The molecular structure of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one features several key components:
The compound's InChIKey is provided as follows: InChI=1S/C25H19FN4O3S/c1-16(2)22(30)29(31)27-24(28)19(26)20(23(32)33)21(17(3)4)18(5)6/h3-6,16H,7-15H2,1-2H3.
The reactivity of this compound can be attributed to its diverse functional groups:
Understanding these reactions is crucial for developing analogs with improved pharmacological profiles.
Preliminary studies suggest that 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one may exert its therapeutic effects through specific interactions with proteins involved in cell signaling pathways. This interaction could lead to modulation of key enzymatic activities associated with cancer proliferation and inflammation.
Further research utilizing techniques such as surface plasmon resonance and molecular docking simulations will be essential to elucidate these interactions at a molecular level.
The physical properties of this compound include:
These properties are significant for understanding the compound's stability, solubility, and reactivity under various conditions.
Given its unique structural features and promising biological activities, 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one holds potential applications in pharmaceuticals as a lead compound for developing new drugs targeting diseases characterized by dysregulated cell proliferation and inflammation. Its ability to interact with multiple biological targets suggests it could serve as a candidate for multi-target therapies aimed at complex diseases such as cancer.
CAS No.: 60889-05-6
CAS No.: 133798-12-6
CAS No.: 197787-20-5